4-Fluoro-2-n-pentoxythiophenol
Description
4-Fluoro-2-n-pentoxythiophenol is a fluorinated thiophenol derivative with a molecular formula C₁₁H₁₅FO₂S. Its structure features a benzene ring substituted with a thiol (-SH) group at position 1, a fluorine atom at position 4, and an n-pentoxy (-O-C₅H₁₁) chain at position 2. This combination of electron-withdrawing (fluoro) and electron-donating (alkoxy) groups influences its electronic properties, solubility, and reactivity. Thiophenol derivatives are widely used in organic synthesis, agrochemicals, and pharmaceuticals due to their sulfur-based reactivity and stability .
Properties
IUPAC Name |
4-fluoro-2-pentoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FOS/c1-2-3-4-7-13-10-8-9(12)5-6-11(10)14/h5-6,8,14H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVXNKOOVYIBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-n-pentoxythiophenol typically involves the introduction of the fluoro and pentoxy groups onto a thiophenol backbone. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable thiophenol derivative is reacted with a fluorinating agent and a pentoxy group donor under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and bases to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-n-pentoxythiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluoro or pentoxy groups under specific conditions.
Substitution: The fluoro and pentoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-Fluoro-2-n-pentoxythiophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-n-pentoxythiophenol involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophenol moiety can participate in redox reactions. The pentoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s properties are best understood by comparing it to structurally related aromatic thiols and fluorinated derivatives:
Key Observations :
- Electron Effects: The fluorine atom at position 4 enhances electrophilic substitution resistance, while the pentoxy group improves solubility in non-polar solvents .
- Chain Length: Compared to shorter alkoxy chains (e.g., methoxy in hypothetical 4-Fluoro-2-methoxythiophenol), the n-pentoxy group increases lipophilicity, making the compound more suitable for lipid-based formulations .
Physical and Chemical Properties
- Acidity: Thiophenols are more acidic than phenols due to the -SH group (pKa ~6–8 vs. ~10 for phenols). Fluorine’s electron-withdrawing effect further lowers the pKa compared to non-fluorinated thiophenols .
- Thermal Stability : Fluorinated aromatic compounds exhibit higher thermal stability. For example, 2-Fluoro-5-(4-fluorophenyl)pyridine melts at 145–147°C, suggesting similar stability for the target compound .
- Solubility : The n-pentoxy chain enhances solubility in organic solvents (e.g., dichloromethane, toluene) compared to shorter-chain analogs .
Biological Activity
4-Fluoro-2-n-pentoxythiophenol is a compound that has garnered interest in various fields of biological research due to its potential therapeutic and pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : 4-Fluoro-2-(pentoxy)thiophenol
- Molecular Formula : C12H15FOS
- Molecular Weight : 226.31 g/mol
The presence of the fluorine atom and the pentoxy group contributes to its unique reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering metabolic pathways.
- Receptor Modulation : It could potentially bind to receptors, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Study A | HepG2 (liver cancer) | 10 µM | Inhibition of cell proliferation by 30% |
| Study B | HeLa (cervical cancer) | 5 µM | Induction of apoptosis via caspase activation |
| Study C | MCF-7 (breast cancer) | 15 µM | Reduction in migration and invasion capabilities |
These studies indicate that the compound may have significant anti-cancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Case Study 1 : A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound.
- Case Study 2 : Another investigation focused on the neuroprotective effects of thiophenol derivatives, including this compound, showing potential benefits in models of neurodegenerative diseases by reducing oxidative stress markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
